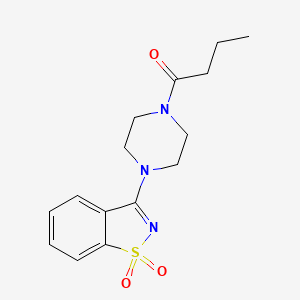![molecular formula C17H22N4OS B5683311 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine](/img/structure/B5683311.png)
3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine, also known as EIPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. In Alzheimer's disease research, 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine has been shown to reduce the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and reduce tumor growth. In Alzheimer's disease research, 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine has been shown to reduce oxidative stress, improve cognitive function, and reduce inflammation. In Parkinson's disease research, 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine has been shown to protect dopaminergic neurons from damage and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and signaling pathways. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine research, including:
1. Further studies to elucidate the mechanism of action of 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine in different diseases.
2. Development of more efficient synthesis methods to improve yield and reduce cost.
3. Evaluation of the efficacy and safety of 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine in clinical trials.
4. Exploration of the potential of 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease.
5. Investigation of the use of 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine in combination with other drugs or therapies to enhance efficacy and reduce side effects.
Conclusion
3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine is a promising compound that has potential applications in the treatment of various diseases. Its high potency and selectivity for specific enzymes and signaling pathways make it an attractive target for further research. Future studies will help to elucidate its mechanism of action and evaluate its efficacy and safety in clinical trials.
Méthodes De Synthèse
3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine can be synthesized using a multi-step process, starting with the reaction of 2-chloro-3-nitropyridine with sodium methoxide to form 2-methoxy-3-nitropyridine. This compound is then reacted with 1-ethyl-2-piperidinone to form 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methoxy-5-nitropyridine. Reduction of the nitro group with palladium on carbon and hydrogen gas produces the final product, 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine.
Applications De Recherche Scientifique
3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine has shown promising results in inhibiting the growth of various cancer cell lines. In Alzheimer's disease research, 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine has been shown to improve cognitive function and reduce oxidative stress in animal models. In Parkinson's disease research, 3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine has been shown to protect dopaminergic neurons from damage.
Propriétés
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-20-12-9-18-15(20)13-6-10-21(11-7-13)17(22)14-5-4-8-19-16(14)23-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPCWRJRVSHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-(methylthio)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}acetamide](/img/structure/B5683229.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-benzyl-4-piperidinamine](/img/structure/B5683231.png)

![{(1R)-4-amino-1-[(3,3-diphenyl-1-piperidinyl)carbonyl]butyl}amine dihydrochloride](/img/structure/B5683234.png)
![2-[5-[(dimethylamino)methyl]-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5683240.png)


![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]azonan-2-one](/img/structure/B5683270.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5683295.png)

![(2,6-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5683313.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]cycloheptanecarboxamide](/img/structure/B5683333.png)